molecular formula C21H34O B1203289 3beta-Hydroxypregn-5-ene CAS No. 2862-58-0

3beta-Hydroxypregn-5-ene

Cat. No. B1203289
CAS RN: 2862-58-0
M. Wt: 302.5 g/mol
InChI Key: QWUGXTUSOZVHEM-UZCUGSDUSA-N
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Description

3beta-Hydroxypregn-5-ene is a corticosteroid hormone.

Scientific Research Applications

Enzymatic Conversion and Metabolic Pathways

  • 3beta-Hydroxypregn-5-ene (pregnenolone) plays a critical role in enzymatic conversion processes, specifically in the conversion of pregnenolone to progesterone. Research has demonstrated this through the isolation of intermediates in these conversions, indicating the significance of 3beta-Hydroxypregn-5-ene in steroid metabolism (Edwards, O'Conner, Bransome, & Braselton, 1976).

Plant-Based Enzymatic Activity

  • In plants like Digitalis lanata, Delta(5)-3beta-Hydroxysteroid dehydrogenase, an enzyme converting 3beta-Hydroxypregn-5-ene to isoprogesterone, has been isolated. This enzyme is linked to microbial hydroxysteroid dehydrogenases, demonstrating the multifunctional role of 3beta-Hydroxypregn-5-ene in different biological systems (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).

Synthesis of Fluorinated Derivatives

  • 3beta-Hydroxypregn-5-ene has been utilized in the synthesis of fluorinated derivatives, indicating its utility in creating structurally modified steroids for various applications. This research showcases the versatility of 3beta-Hydroxypregn-5-ene in chemical synthesis (Pataki & Jensen, 1976).

Oxidative Enzyme Activity

  • The enzyme 3beta-hydroxysteroid oxidase, which shows a high substrate specificity for 3beta-hydroxysteroids like 3beta-Hydroxypregn-5-ene, has been studied in Streptomyces violascens. This enzyme's specificity and inhibition characteristics provide insights into the biochemical pathways involving 3beta-Hydroxypregn-5-ene (Tomioka, Kagawa, & Nakamura, 1976).

Steroidal Derivative Synthesis and Inhibitory Effects

  • The compound 3beta-Hydroxypregn-5-ene has been a key precursor in the synthesis of various steroidal derivatives, which have been studied for their inhibitory effects on enzymes like 17α-hydroxylase/C17,20-lyase. This demonstrates its importance in the development of potential therapeutic agents (Iványi, Wölfling, Görbe, Szécsi, Wittmann, & Schneider, 2010).

Involvement in Appetite Suppression

  • Extracts from Hoodia species, which contain 3beta-Hydroxypregn-5-ene derivatives, have been identified to possess appetite-suppressing properties. This highlights a potential application of 3beta-Hydroxypregn-5-ene in weight management and appetite control (van Heerden, Horak, Maharaj, Vleggaar, Senabe, & Gunning, 2007).

properties

CAS RN

2862-58-0

Product Name

3beta-Hydroxypregn-5-ene

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h5,14,16-19,22H,4,6-13H2,1-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1

InChI Key

QWUGXTUSOZVHEM-UZCUGSDUSA-N

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Other CAS RN

2862-58-0

synonyms

3beta-hydroxypregn-5-ene
delta5-pregnen-3beta-ol
NSC 61715
pregn-5-en-3beta-ol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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